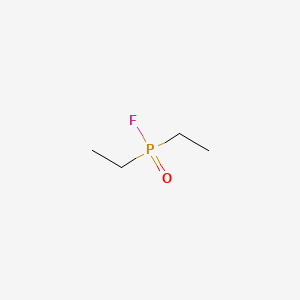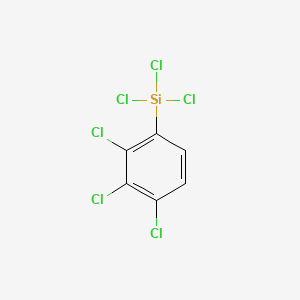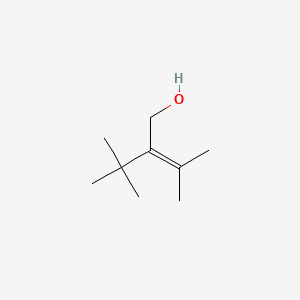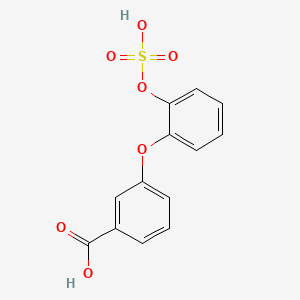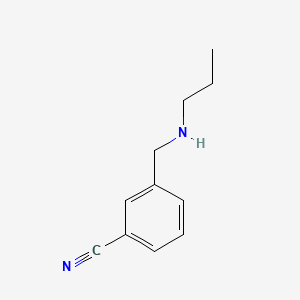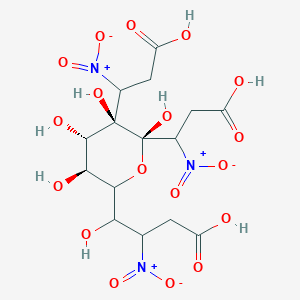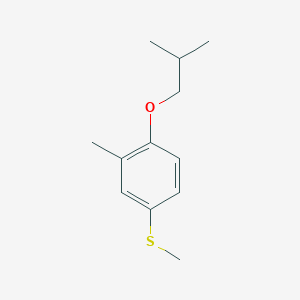
Manganese yttrium oxide (Mn2YO5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese yttrium oxide (Mn2YO5) is a ternary oxide compound that combines manganese and yttrium with oxygen. This compound is of interest due to its unique structural, electronic, and magnetic properties, making it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through solid-state reactions involving manganese (III) oxide and yttrium oxide. The typical procedure involves mixing stoichiometric amounts of manganese (III) oxide and yttrium oxide, followed by grinding and heating the mixture at high temperatures (around 1000°C) in an oxygen-rich atmosphere to ensure complete reaction and formation of the desired phase .
Industrial Production Methods: Industrial production of manganese yttrium oxide may involve similar solid-state reaction techniques but on a larger scale. The process includes precise control of temperature, atmosphere, and reaction time to achieve high purity and yield. Advanced methods such as pulsed laser deposition and hydrothermal synthesis can also be employed to produce thin films and nanostructures of manganese yttrium oxide .
Chemical Reactions Analysis
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Certain ions in the compound can be substituted with other metal ions, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Metal salts in a molten state or in solution.
Major Products Formed:
Oxidation: Higher oxides of manganese and yttrium.
Reduction: Lower oxides or elemental forms of manganese and yttrium.
Substitution: Mixed metal oxides with altered properties
Scientific Research Applications
Manganese yttrium oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced ceramics, electronic devices, and as a material for high-temperature superconductors
Mechanism of Action
The mechanism by which manganese yttrium oxide exerts its effects is primarily through its electronic and magnetic properties. The compound interacts with molecular targets through electron transfer processes, influencing various pathways. For example, in catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction .
Comparison with Similar Compounds
Yttrium manganese oxide (YMnO3): Known for its ferroelectric and antiferromagnetic properties.
Yttrium manganese oxide (Y2Mn2O7): Exhibits unique magnetic properties and is used in similar applications as manganese yttrium oxide.
Uniqueness: Manganese yttrium oxide (Mn2YO5) is unique due to its specific combination of manganese and yttrium, resulting in distinct electronic and magnetic properties that are not observed in other similar compounds. This makes it particularly valuable in applications requiring precise control of these properties .
Properties
CAS No. |
12438-71-0 |
|---|---|
Molecular Formula |
Mn2O5Y2 |
Molecular Weight |
367.68 g/mol |
IUPAC Name |
manganese(2+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/2Mn.5O.2Y/q2*+2;5*-2;2*+3 |
InChI Key |
HEGVUARPVCEKHJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Y+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


